Physicochemical properties of 2-Amino-3-(methoxycarbonyl)benzoic acid
Physicochemical properties of 2-Amino-3-(methoxycarbonyl)benzoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-3-(methoxycarbonyl)benzoic acid
Introduction
2-Amino-3-(methoxycarbonyl)benzoic acid is a substituted aromatic compound featuring three key functional groups: an amino group, a carboxylic acid, and a methyl ester. This unique arrangement makes it a molecule of interest for researchers, particularly in the fields of organic synthesis, medicinal chemistry, and materials science. Its structural complexity imparts a specific set of physicochemical properties that are critical to understand for its effective application, from predicting its behavior in a reaction to designing its formulation in a potential drug product.
This guide serves as a comprehensive technical resource for scientists and drug development professionals. It moves beyond a simple recitation of data points to provide a deeper understanding of the causality behind its properties, detailed protocols for their experimental determination, and a framework for its analytical quantification. The information herein is synthesized from established chemical principles and authoritative data sources to ensure scientific integrity and practical utility.
Chemical Identity and Molecular Structure
A thorough understanding of a molecule begins with its unambiguous identification and a clear picture of its structure. The spatial arrangement of atoms and functional groups in 2-Amino-3-(methoxycarbonyl)benzoic acid is the primary determinant of its chemical and physical behavior.
The molecule consists of a benzoic acid backbone. An amino group (-NH₂) is present at the C2 position (ortho to the carboxylic acid), and a methoxycarbonyl group (-COOCH₃) is at the C3 position (meta to the carboxylic acid). The presence of both a Brønsted-Lowry acid (the carboxylic acid) and a Brønsted-Lowry base (the amino group) makes it an amphoteric substance. The methyl ester adds a region of moderate polarity and potential for hydrolysis.
Table 1: Chemical Identifiers for 2-Amino-3-(methoxycarbonyl)benzoic acid
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-amino-3-(methoxycarbonyl)benzoic acid | [1] |
| CAS Number | 253120-47-7 | [2][3] |
| Molecular Formula | C₉H₉NO₄ | [3] |
| Molecular Weight | 195.17 g/mol | [4][5] |
| Canonical SMILES | COC(=O)C1=C(C(=C(C=C1)C(=O)O)N) | N/A |
| InChI | 1S/C9H9NO4/c1-14-9(13)6-4-2-3-5(7(6)10)8(11)12/h2-4H,10H2,1H3,(H,11,12) |
| InChIKey | UXQCFHRNRAGKOY-UHFFFAOYSA-N | |
Core Physicochemical Properties
The macroscopic properties of a compound, such as its melting point and solubility, are direct consequences of its molecular structure and the intermolecular forces it can form. These properties are fundamental for handling, purification, and formulation.
Physical State and Appearance
2-Amino-3-(methoxycarbonyl)benzoic acid is a solid at standard temperature and pressure. Its rigid aromatic structure and potential for hydrogen bonding contribute to a stable crystalline lattice.
Melting Point
This protocol describes the standard capillary method for determining the melting point of a solid organic compound.
-
Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the solid into a powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.
-
Instrumentation: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Measurement: Heat the apparatus rapidly to about 20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Solubility
The solubility profile is paramount for drug development, influencing everything from reaction work-up to bioavailability. The structure of 2-Amino-3-(methoxycarbonyl)benzoic acid suggests complex solubility behavior. The polar carboxylic acid and amino groups will favor solubility in polar solvents, while the aromatic ring and methyl ester favor non-polar organic solvents. Its amphoteric nature means its solubility in aqueous solutions will be highly pH-dependent. It will be more soluble in acidic solutions (protonated amine) and basic solutions (deprotonated carboxylic acid) than in neutral water.
This is the gold-standard method for determining equilibrium solubility.
-
Preparation: Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol) in a sealed, airtight container (e.g., a glass vial).
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Alternatively, centrifuge or filter the suspension using a syringe filter (ensure the filter material does not bind the compound) to separate the saturated solution from the undissolved solid.
-
Quantification: Accurately dilute a known volume of the clear, saturated supernatant. Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC-UV (see Section 5).
-
Calculation: Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at that temperature.
Acidity and Basicity (pKa)
The pKa values dictate the ionization state of a molecule at a given pH. This is arguably one of the most important physicochemical properties for a drug candidate, as it governs absorption, distribution, metabolism, and excretion (ADME).
-
Carboxylic Acid Group (-COOH): This group is acidic. The pKa of benzoic acid is 4.2.[6] The electron-donating amino group and the electron-withdrawing methoxycarbonyl group will influence this value.
-
Amino Group (-NH₂): This group is basic. The pKa of the conjugate acid of aniline is around 4.6. The neighboring electron-withdrawing groups on the ring will decrease the basicity (lower the pKa) of this amino group.
-
Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a precision burette.
-
Titration (Acidic pKa): Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH value after each incremental addition of the titrant.
-
Titration (Basic pKa): Perform a back-titration. Add a known excess of a strong acid (e.g., 0.1 M HCl) to the sample solution and titrate with the standardized strong base.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Alternatively, use the first derivative of the plot (ΔpH/ΔV) to precisely locate the equivalence point.
Spectroscopic Profile
Spectroscopic analysis provides an empirical "fingerprint" of a molecule, confirming its identity, structure, and purity. A comprehensive analysis involves multiple techniques.[7]
Caption: Workflow for Spectroscopic Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (likely in the 6.5-8.0 ppm range), a singlet for the amine protons (which may be broad and exchangeable), a singlet for the methoxy (-OCH₃) protons around 3.8-4.0 ppm, and a broad singlet for the carboxylic acid proton at a downfield shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton, showing signals for the two carbonyl carbons (ester and acid, >160 ppm), the aromatic carbons (110-150 ppm), and the methoxy carbon (~55 ppm).[8]
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present.[9]
-
O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H bond.
-
N-H Stretch: Two sharp peaks in the range of 3300-3500 cm⁻¹ are expected for the primary amine.
-
C=O Stretch: Two distinct carbonyl stretches will be visible. The carboxylic acid C=O will appear around 1700-1725 cm⁻¹, and the ester C=O will be at a slightly higher frequency, around 1720-1740 cm⁻¹.
-
C-O Stretch: Bands corresponding to the C-O bonds of the ester and carboxylic acid will be present in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern. For a molecular weight of 195.17, Electrospray Ionization (ESI) in positive mode would show a molecular ion peak [M+H]⁺ at m/z 196.18. In negative mode, a peak for [M-H]⁻ at m/z 194.16 would be expected.
Stability, Storage, and Handling
Ensuring the integrity of a chemical reagent is vital for reproducible research.
Chemical Stability and Incompatibilities
This compound is generally stable under standard laboratory conditions.[10] However, its stability can be compromised by:
-
Strong Oxidizing Agents, Acids, and Bases: These substances are incompatible and can cause degradation.[10]
-
Heat and Light: To prevent thermal decomposition, exposure to excess heat and direct sunlight should be avoided.[10] Thermal decomposition can release hazardous gases like carbon monoxide, carbon dioxide, and nitrogen oxides.[10]
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis back to a carboxylic acid, especially under acidic or basic conditions.
Recommended Storage Conditions
Proper storage is essential to maintain the purity and integrity of the compound over time.
-
Solid Form: The solid should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[10] For long-term storage, refrigeration at 2-8°C is recommended.
-
In Solution: When dissolved in a solvent, the compound should be stored at lower temperatures. One supplier suggests stability for up to 1 month at -20°C and up to 6 months at -80°C in solution.[10]
Safety and Handling
Based on data for structurally similar compounds, 2-Amino-3-(methoxycarbonyl)benzoic acid should be handled with care.
-
Hazards: It may cause skin irritation, serious eye irritation, and respiratory irritation.[11][12][13]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[11][13]
-
Handling: Avoid creating dust during handling.[13] Wash hands thoroughly after use.
Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography with UV detection is a robust, reliable, and widely accessible method for the quantification of aromatic compounds like 2-Amino-3-(methoxycarbonyl)benzoic acid.[14][15]
Caption: Experimental Workflow for HPLC-UV Quantification.
Method Selection Rationale
The conjugated aromatic system of the molecule provides a strong chromophore, making it highly suitable for UV detection. A reversed-phase C18 column is ideal for separating this moderately polar compound from potential impurities or matrix components based on its hydrophobicity.
Detailed Experimental Protocol: Quantification by HPLC-UV
This protocol provides a starting point for method development.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.[14]
-
Mobile Phase B: Acetonitrile.[14]
-
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B, and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 30°C.[14]
-
Detection Wavelength: Determined by scanning a standard solution to find the wavelength of maximum absorbance (λmax), likely between 250-320 nm.
-
Injection Volume: 10 µL.
-
-
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Analysis and Quantification:
-
Inject the calibration standards in sequence, from lowest to highest concentration.
-
Generate a calibration curve by plotting the peak area against the concentration for each standard. The curve should be linear with a correlation coefficient (r²) > 0.995.
-
Inject the unknown sample(s).
-
Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.
-
Conclusion
2-Amino-3-(methoxycarbonyl)benzoic acid is a multifaceted molecule whose utility in scientific research is directly linked to its physicochemical properties. Its amphoteric nature, complex solubility profile, and distinct spectroscopic fingerprint are all critical parameters that must be considered. This guide provides the foundational knowledge and practical experimental frameworks necessary for researchers to handle, characterize, and quantify this compound with confidence. A thorough understanding of these properties is the first step toward unlocking its full potential in the synthesis of novel chemical entities and the development of future technologies.
References
Please note that while the following links were verified at the time of generation, their availability may change.
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PubChem. (n.d.). 2-Amino-3-methoxycarbonylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). Retrieved from [Link]
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Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-4-(methoxycarbonyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). bmse000692 2-amino-3-methoxybenzoic Acid. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Amino-3-methoxybenzoic acid. Retrieved from [Link]
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DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-3-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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2A Biotech. (n.d.). 2-AMINO-3-(METHOXYCARBONYL)BENZOIC ACID. Retrieved from [Link]
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ChemSrc. (n.d.). Benzoic acid, 2-[[[(3-methylphenyl)amino]carbonyl]amino]- (CAS No. 29274-56-4) SDS. Retrieved from [Link]
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IndiaMART. (n.d.). 2-Amino-3-(methoxycarbonyl)benzoic acid, CAS NO:253120-47-7. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
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Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
- Google Patents. (2017). CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.
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NIST. (n.d.). Benzoic acid, 2-[[(3-methylphenyl)amino]carbonyl]-. WebBook. Retrieved from [Link]
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MDPI. (2015). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 20(1), 949-960. Retrieved from [Link]
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ACS Division of Organic Chemistry. (2022). pKa Values. Retrieved from [Link]
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SIELC Technologies. (2018). 2-Amino-3-hydroxy-benzoic acid. Retrieved from [Link]
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PubChemLite. (n.d.). 3-(methoxycarbonyl)benzoic acid (C9H8O4). Retrieved from [Link]
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